Methyl 3-amino-2-(hydroxymethyl)propanoate hydrochloride
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Overview
Description
Methyl 3-amino-2-(hydroxymethyl)propanoate hydrochloride is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of an amino group, a hydroxymethyl group, and a methyl ester group. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-2-(hydroxymethyl)propanoate hydrochloride typically involves the reaction of 3-amino-2-(hydroxymethyl)propanoic acid with methanol in the presence of hydrochloric acid. The reaction conditions usually include:
Temperature: Room temperature to 50°C
Solvent: Methanol
Catalyst: Hydrochloric acid
The reaction proceeds through esterification, where the carboxylic acid group of 3-amino-2-(hydroxymethyl)propanoic acid reacts with methanol to form the methyl ester, followed by the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include:
Batch or continuous reactors: To control the reaction conditions and optimize yield.
Purification steps: Such as crystallization or recrystallization to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-(hydroxymethyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-amino-2-(carboxymethyl)propanoate.
Reduction: Formation of 3-amino-2-(hydroxymethyl)propane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 3-amino-2-(hydroxymethyl)propanoate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of methyl 3-amino-2-(hydroxymethyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxymethyl group can participate in various biochemical reactions. These interactions can influence enzyme activity, metabolic pathways, and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride
- Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride
- Methyl 3-[methyl(2-phenoxycyclohexyl)amino]propanoate hydrochloride
Uniqueness
Methyl 3-amino-2-(hydroxymethyl)propanoate hydrochloride is unique due to its specific structural features, such as the presence of both an amino group and a hydroxymethyl group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C5H12ClNO3 |
---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)-3-hydroxypropanoate;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c1-9-5(8)4(2-6)3-7;/h4,7H,2-3,6H2,1H3;1H |
InChI Key |
QBCQBDXUCXGHAT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CN)CO.Cl |
Origin of Product |
United States |
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